molecular formula C9H7FN4O2 B12443982 3-Fluoro-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoic acid

3-Fluoro-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoic acid

Cat. No.: B12443982
M. Wt: 222.18 g/mol
InChI Key: ZAQNFIHNEBQMCL-UHFFFAOYSA-N
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Description

3-Fluoro-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoic acid is a fluorinated benzoic acid derivative featuring a 5-methyltetrazole substituent at the ortho position of the aromatic ring. Tetrazole-containing compounds are widely used in medicinal chemistry as bioisosteres for carboxylic acids due to their similar acidity and enhanced metabolic stability . The fluorine atom at the 3-position and the methyl group on the tetrazole ring likely influence the compound’s physicochemical properties, such as lipophilicity, solubility, and binding affinity to biological targets.

Properties

Molecular Formula

C9H7FN4O2

Molecular Weight

222.18 g/mol

IUPAC Name

3-fluoro-2-(5-methyltetrazol-1-yl)benzoic acid

InChI

InChI=1S/C9H7FN4O2/c1-5-11-12-13-14(5)8-6(9(15)16)3-2-4-7(8)10/h2-4H,1H3,(H,15,16)

InChI Key

ZAQNFIHNEBQMCL-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=NN1C2=C(C=CC=C2F)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoic acid typically involves multi-step organic reactions. One common method starts with the fluorination of a suitable benzoic acid derivative, followed by the introduction of the tetrazole ring through cyclization reactions. The methyl group can be introduced via alkylation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Industrial methods also focus on minimizing waste and optimizing resource utilization.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the tetrazole ring or other parts of the molecule.

    Substitution: The fluorine atom and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) and various halides can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-Fluoro-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoic acid has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Fluoro-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom and tetrazole ring can enhance binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to desired biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with key analogs, focusing on molecular structure, substituent effects, and functional implications.

Structural Analogues and Their Properties

Table 1: Comparative Analysis of Tetrazole-Containing Carboxylic Acid Derivatives
Compound Name Molecular Formula Molecular Weight CAS Number Key Substituents Notable Features
3-Fluoro-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoic acid C₉H₆FN₃O₂ 223.16 Not provided - 3-Fluorobenzoic acid
- 5-Methyltetrazole at C2
Enhanced lipophilicity due to methyl group; potential for improved target binding
3-(4-Fluorophenyl)-2-(5-methyl-1H-tetrazol-1-yl)propanoic acid C₁₁H₁₀FN₃O₂ 251.22 1118787-16-8 - Propanoic acid backbone
- 4-Fluorophenyl and 5-methyltetrazole
Flexible backbone may reduce planarity; discontinued availability suggests synthesis challenges
3-(3-Fluorophenyl)-2-(5-methyl-1H-tetrazol-1-yl)prop-2-enoic acid C₁₁H₈FN₃O₂ 233.20 Not provided - α,β-Unsaturated prop-2-enoic acid
- 3-Fluorophenyl
Conjugated system may increase acidity and reactivity; higher cost (€531/500mg)
4-Fluoro-2-(1H-tetrazol-1-yl)benzoic acid C₈H₅FN₄O₂ 208.15 951626-72-5 - 4-Fluorobenzoic acid
- Unsubstituted tetrazole
Lower molecular weight and lipophilicity vs. methylated analog; common bioisostere
(2Z)-2-(5-Phenyl-1H-tetrazol-1-yl)-3-(thiophen-2-yl)prop-2-enoic acid C₁₅H₁₁N₃O₂S 305.34 Not provided - Thiophene and phenyltetrazole
- α,β-Unsaturated acid
Heteroaromatic systems may enhance π-π interactions; complex substituents

Key Findings and Implications

Fluorine position: The 3-fluoro substitution in the target compound vs. 4-fluoro in other analogs (e.g., CAS 951626-72-5) may alter electronic effects on the aromatic ring, influencing binding to targets like kinases or GPCRs.

Backbone Flexibility vs. Rigidity: Propanoic acid derivatives (e.g., CAS 1118787-16-8) exhibit greater conformational flexibility than benzoic acid analogs, which could reduce target affinity due to entropic penalties .

Synthetic and Commercial Considerations: The discontinuation of 3-(4-Fluorophenyl)-2-(5-methyltetrazol-1-yl)propanoic acid () suggests challenges in synthesis or stability, highlighting the advantage of the benzoic acid scaffold in the target compound for scalability . Higher costs for α,β-unsaturated analogs (e.g., €1,838/5g in ) may limit their use in large-scale applications compared to simpler benzoic acid derivatives .

Biological Activity

3-Fluoro-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, including anticancer, anti-inflammatory, and antibacterial activities based on diverse research findings.

The compound's chemical structure can be represented by the following molecular formula:

PropertyValue
Chemical FormulaC9H7FN4O
Molecular Weight194.17 g/mol
IUPAC Name3-fluoro-5-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoic acid
PubChem CID43617279

Anticancer Activity

Research indicates that compounds containing the tetrazole ring exhibit significant anticancer properties. A study demonstrated that derivatives of tetrazole were effective in inhibiting tubulin polymerization and arresting the cell cycle in the G2/M phase. The compound was found to have IC50 values ranging from 0.08 to 12.07 mM against various cancer cell lines, indicating potent activity against tumor growth .

Case Study: Tubulin Polymerization Inhibition

In a specific case study involving a derivative similar to 3-fluoro-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoic acid:

  • Mechanism : The compound inhibited tubulin polymerization.
  • Cell Cycle Arrest : Induced G2/M phase arrest in cancer cells.
  • Binding Studies : Docking simulations showed interaction with the colchicine binding site on tubulin.

Anti-inflammatory Activity

The compound has also shown promising anti-inflammatory effects. It was tested for its ability to inhibit TNF-alpha release in various cellular models. In vivo studies confirmed its efficacy in reducing inflammation markers in animal models subjected to lipopolysaccharide (LPS) treatment.

Key Findings:

  • Inhibition of TNF-alpha : Significant reduction in TNF-alpha levels was observed at concentrations as low as 0.283 mM.
  • Microglial Activation : The compound reduced microglial activation and astrocyte proliferation in LPS-injected mice .

Antibacterial Activity

The antibacterial properties of 3-fluoro-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoic acid have been explored against various pathogenic bacteria. Studies have shown that derivatives exhibit activity against both Gram-positive and Gram-negative bacteria.

In Vitro Testing:

A series of tests indicated effectiveness against:

  • Staphylococcus aureus
  • Escherichia coli

These results suggest that the compound could serve as a lead for developing new antibacterial agents .

Summary of Biological Activities

Activity TypeObserved EffectsIC50 Values
AnticancerInhibition of tubulin polymerization0.08 - 12.07 mM
Anti-inflammatoryReduction of TNF-alpha release0.283 mM
AntibacterialEffective against Staphylococcus aureus and E. coliNot specified

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